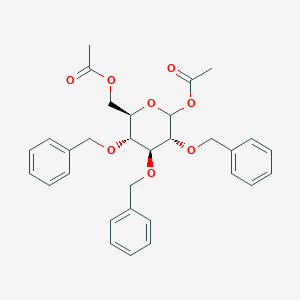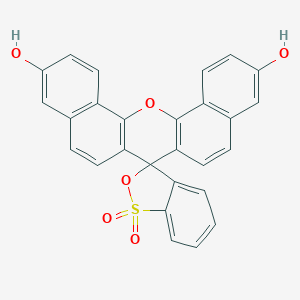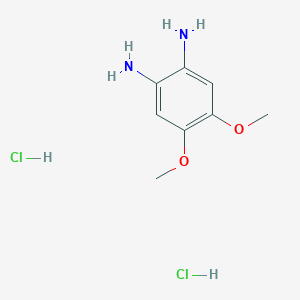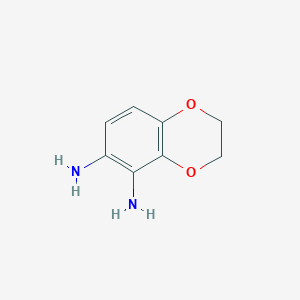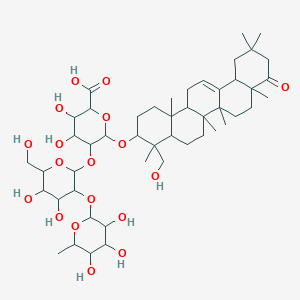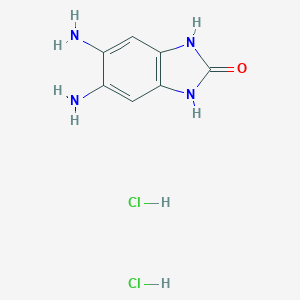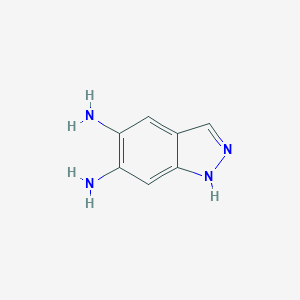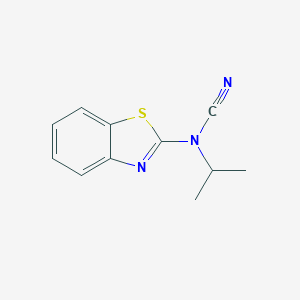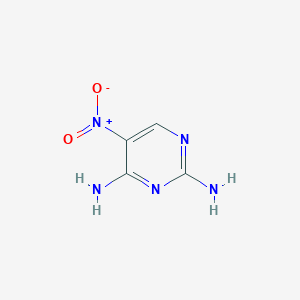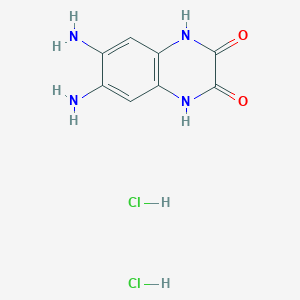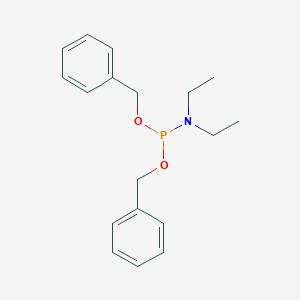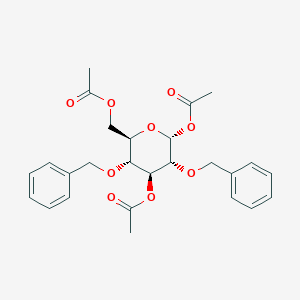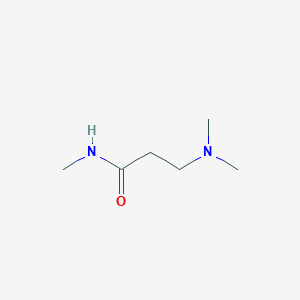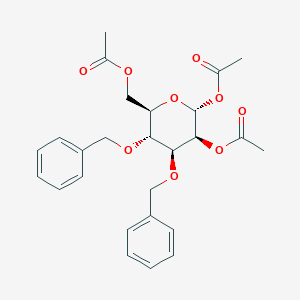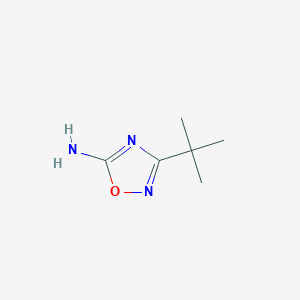
3-Terc-butil-1,2,4-oxadiazol-5-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.
Aplicaciones Científicas De Investigación
3-Tert-butyl-1,2,4-oxadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a bioisostere in drug design, offering enhanced stability and bioavailability compared to traditional amides and esters.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic and optical characteristics.
Biological Research: The compound’s ability to interact with various biological targets, such as enzymes and receptors, makes it valuable for studying biochemical pathways and developing new therapeutic agents.
Direcciones Futuras
The future directions for “3-Tert-butyl-1,2,4-oxadiazol-5-amine” and similar compounds could involve further exploration of their potential as anti-infective agents, given the reported activities of oxadiazoles . Additionally, the development of new synthetic methods could also be a focus of future research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1,2,4-oxadiazol-5-amine typically involves the reaction of tert-butylamidoxime with organic nitriles in the presence of catalysts. One common method uses p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) as catalysts. The reaction proceeds through the formation of a nitrile oxide intermediate, which then cyclizes to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for 3-tert-butyl-1,2,4-oxadiazol-5-amine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butyl-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce various amine derivatives .
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to exhibit affinity for metabotropic glutamate receptors, which are involved in neurological processes. The compound’s structure allows it to modulate these receptors’ activity, potentially leading to therapeutic effects in conditions like epilepsy and neurodegenerative disorders .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar structural features but without the tert-butyl group.
3-Methyl-1,2,4-oxadiazol-5-amine: A derivative with a methyl group instead of a tert-butyl group.
5-Phenyl-1,2,4-oxadiazole: Another derivative with a phenyl group at the 5-position.
Uniqueness
3-Tert-butyl-1,2,4-oxadiazol-5-amine is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This makes it distinct from other oxadiazole derivatives and can affect its reactivity and interactions with biological targets .
Propiedades
IUPAC Name |
3-tert-butyl-1,2,4-oxadiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3,(H2,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUUSWWGUOPVLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
